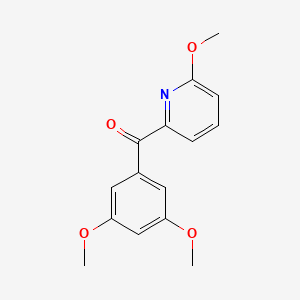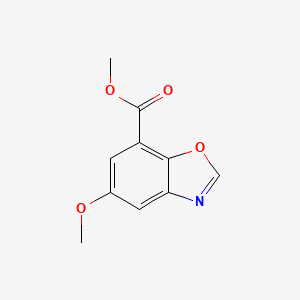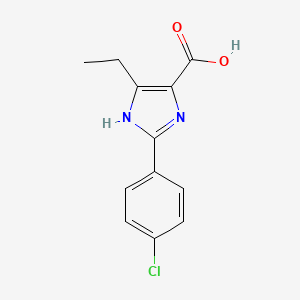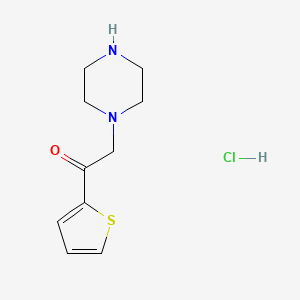
2-(3,5-Dimethoxybenzoyl)-6-methoxypyridine
Vue d'ensemble
Description
“2-(3,5-Dimethoxybenzoyl)-6-methoxypyridine” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s related to “3,5-Dimethoxybenzoyl chloride”, which has a molecular formula of C9H9ClO3 and a molecular weight of 200.619 .
Synthesis Analysis
The synthesis of related compounds often involves reactions with 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another synthesis route involves 2-Iodopyridine and Formic acid and 3,5-Dimethoxyphenylboronic acid .Applications De Recherche Scientifique
Radical Zwitterions Formation :
- Research has shown that methoxylated benzoic acids, including compounds related to 3,5-dimethoxybenzoic acid, can react to form radical zwitterions when exposed to certain ions. These zwitterions have been identified using electron spin resonance and spectrophotometric pulse radiolysis techniques (Steenken, O'Neill, & Schulte‐Frohlinde, 1977).
Topoisomerase-I Targeting Activity :
- A study explored the effect of nitro and amino substitution in the D-ring of certain compounds, including those similar to 2-(3,5-Dimethoxybenzoyl)-6-methoxypyridine, on topoisomerase-I targeting activity and cytotoxicity. These modifications showed significant effects on the activity and cytotoxicity of the compounds (Singh et al., 2003).
Preparation of Bicyclic Herbicide Precursors :
- A study focused on the preparation of bicyclic herbicide precursors using intramolecular reactions involving derivatives of methyl 3,5-dimethoxybenzoate, which is structurally related to the compound of interest. This indicates potential applications in the field of agricultural chemistry (Liepa et al., 1992).
Synthesis of Acridones :
- Research into the synthesis of acridone alkaloids utilized methyl 6-amino-2,3-dimethoxybenzoate, a compound similar to 2-(3,5-Dimethoxybenzoyl)-6-methoxypyridine. This suggests applications in the synthesis of natural product derivatives and potential pharmacological uses (Reisch, Herath, & Kumar, 1990).
N-Heterocyclic Carbene Gold(I) Complexes :
- A study on N-Heterocyclic carbene gold(I) complexes, which includes derivatives of 2-methoxypyridine, outlined their potential as antiproliferative, anticancer, and antibacterial agents. The research emphasized the importance of understanding their behavior in aqueous media for further development in medicinal chemistry (Goetzfried et al., 2020).
Alphavbeta3 Antagonists :
- The development of alphavbeta3 antagonists for the prevention and treatment of osteoporosis included the synthesis of a compound with a structure related to 2-(3,5-Dimethoxybenzoyl)-6-methoxypyridine. This compound exhibited potent antagonistic activity, indicating potential applications in the treatment of bone-related diseases (Hutchinson et al., 2003).
Chemoselective Demethylation :
- A method for chemoselective demethylation of methoxypyridine derivatives has been developed, indicating potential applications in synthetic chemistry, particularly in the synthesis of metabolic substances of certain pharmaceutical compounds (Makino et al., 2019).
Safety And Hazards
The safety data sheet for “2,5-DIMETHOXYBENZOYL CHLORIDE”, a related compound, indicates that it is harmful if swallowed, inhaled, or absorbed through the skin. It causes severe skin burns and eye damage . Similar precautions should be taken when handling “2-(3,5-Dimethoxybenzoyl)-6-methoxypyridine”.
Propriétés
IUPAC Name |
(3,5-dimethoxyphenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-18-11-7-10(8-12(9-11)19-2)15(17)13-5-4-6-14(16-13)20-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUUYNYECFDUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201213032 | |
| Record name | (3,5-Dimethoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxybenzoyl)-6-methoxypyridine | |
CAS RN |
1187168-31-5 | |
| Record name | (3,5-Dimethoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B1455155.png)


![2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1455163.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline](/img/structure/B1455164.png)

![4-[(3-Methylbutoxy)methyl]piperidine hydrochloride](/img/structure/B1455167.png)


![6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1455174.png)

![{4-[(Methoxy-methyl-amino)-methyl]-thiazol-2-YL}-carbamic acid tert-butyl ester](/img/structure/B1455176.png)
